Industrial production methods mirror these laboratory techniques but are optimized for larger scale production, focusing on efficiency, cost-effectiveness, and compliance with regulatory standards.
BMS-986163 has a complex molecular structure characterized by its piperidine and pyrrolidinone rings. The compound's specific structural features include:
The structural analysis indicates that BMS-986163 exists as a zwitterionic monohydrate, which contributes to its solubility profile .
BMS-986163 is involved in several types of chemical reactions:
Common reagents used in these reactions include:
BMS-986163 operates primarily as a negative allosteric modulator at the GluN2B subunit of the N-methyl-D-aspartate receptor. Its mechanism involves binding to an allosteric site on the receptor, which alters receptor conformation and reduces glutamate-induced excitatory signaling. This modulation can help mitigate excessive neuronal activation associated with various neurological conditions .
BMS-986163 exhibits stability under physiological conditions and demonstrates low toxicity profiles in preclinical studies. Its solubility characteristics make it suitable for intravenous administration, enhancing its therapeutic potential in clinical settings .
BMS-986163 has shown promise in scientific research primarily focused on:
The compound's ability to selectively inhibit GluN2B receptors positions it as a candidate for further clinical development aimed at improving treatment outcomes for conditions linked to glutamatergic dysregulation .
Major Depressive Disorder (MDD) affects over 350 million people globally and is projected to become the leading cause of global disease burden by 2030 [1] [7] [10]. Current first-line antidepressants—primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs)—target monoaminergic systems but suffer from significant limitations:
The rapid and robust antidepressant effects of ketamine—an NMDA receptor (NMDAR) channel blocker—highlight the limitations of monoamine-centric therapies. Ketamine produces antidepressant effects within hours, but its utility is constrained by dissociative side effects, abuse potential, and the need for supervised administration [1] [8]. These limitations underscore the urgent need for novel agents that mimic ketamine’s rapid onset while improving safety and tolerability.
Table 1: Limitations of Current Antidepressants in MDD/TRD
Issue | Clinical Impact | Prevalence/Evidence |
---|---|---|
Delayed onset | Increased suicide risk; prolonged functional impairment | 2–6 weeks lag time [1] [7] |
Treatment resistance | Failure to achieve adequate response after ≥2 antidepressant trials | 30% of MDD patients [7] |
Incomplete remission | Residual symptoms (e.g., fatigue, cognitive dysfunction) persist | 40–60% remission rate [10] |
Ketamine limitations | Dissociation, hemodynamic changes, abuse liability | Limits outpatient use [1] [8] |
NMDARs are heterotetrameric ligand-gated ion channels composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D). The GluN2B subunit is of particular interest in mood disorders due to its:
Ketamine’s mechanism involves initial GluN2B blockade, triggering a glutamate surge that activates AMPA receptors. This cascade increases BDNF release and activates the mTOR pathway, promoting synaptogenesis within 24 hours [1] [4]. However, ketamine non-selectively blocks all NMDAR subtypes, contributing to its adverse effects. This validates GluN2B as a target for developing safer rapid-acting antidepressants [8].
Table 2: Key NMDA Receptor Subunits and Functional Properties
Subunit | Brain Region Prevalence | Deactivation Kinetics | Mg²⁺ IC₅₀ (µM) | Clinical Relevance |
---|---|---|---|---|
GluN2A | Cortex, hippocampus (widespread) | Fast (50–100 ms) | 2.4 | Cognitive function; less linked to mood regulation |
GluN2B | Prefrontal cortex, limbic regions | Moderate (300–500 ms) | 2.1 | Mood regulation; stress response; rapid antidepressant target [2] [4] |
GluN2C/D | Cerebellum, thalamus | Slow (1000–5000 ms) | 10–14 | Motor coordination; limited antidepressant role |
GluN2B-selective NAMs represent a mechanistically distinct approach to depression treatment by targeting the ifenprodil-binding site within the amino-terminal domain (ATD) of GluN2B [1] [8]. This strategy enables:
BMS-986163 exemplifies this approach as a water-soluble prodrug of the active metabolite BMS-986169. Key pharmacological features include:
Structural optimization of the piperidinyl pyrrolidinone scaffold (e.g., lead compound BMT-108908) resolved early hERG inhibition issues. Incorporating β-fluorine atoms at the piperidine ring reduced basicity, attenuating hERG affinity (IC₅₀ > 7.8 µM) while preserving GluN2B potency [1]. BMS-986169 ((3S,4S)-stereoisomer) emerged as the optimal candidate with 95% ex vivo GluN2B occupancy at 3 mg/kg IV and negligible off-target activity [1].
Table 3: Evolution of GluN2B NAMs Leading to BMS-986163
Compound | GluN2B Ki (nM) | hERG IC₅₀ (µM) | Key Advancement | Clinical Status |
---|---|---|---|---|
Ifenprodil | ~10 | 1.2 | First GluN2B NAM; non-selective adrenergic effects | Not developed for MDD |
Traxoprodil (1) | ~10 | 0.9 | Proof-of-concept in TRD (60% response rate) | Terminated (safety) [1] |
CERC-301 (MK-0657) | 1.4 | >30 | Oral bioavailability; fast-track designation | Phase II [1] |
BMT-108908 | 1.4 | 0.62 | High occupancy; mFST efficacy | Preclinical (hERG issue) [1] |
BMS-986169 | 4.0 | >28 | Optimized fluoropiperidine; no hERG liability | Parent of prodrug [1] |
BMS-986163 | Prodrug | >28 | Water-soluble IV formulation; robust in vivo conversion | Preclinical candidate [1] [6] |
BMS-986163 demonstrates translational potential through:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7